molecular formula C13H16O4 B7993213 Ethyl 3-n-propoxybenzoylformate

Ethyl 3-n-propoxybenzoylformate

Cat. No.: B7993213
M. Wt: 236.26 g/mol
InChI Key: YGNKPPHKWYBGKD-UHFFFAOYSA-N
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Description

Ethyl 3-n-propoxybenzoylformate is an organic compound with the molecular formula C13H16O4. . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-n-propoxybenzoylformate typically involves the esterification of 3-n-propoxybenzoic acid with ethyl formate under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. Catalysts such as silica gel may be used to promote the reaction, and the process parameters are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-n-propoxybenzoylformate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-n-propoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound may also act as a substrate for enzymes involved in ester hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-oxo-2-(3-propoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-8-17-11-7-5-6-10(9-11)12(14)13(15)16-4-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNKPPHKWYBGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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